Paclitaxel-SMCC
Description
Paclitaxel-SMCC is a heterobifunctional cross-linking reagent designed for precise conjugation in biochemical research. It combines the chemotherapeutic agent paclitaxel with the cross-linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The SMCC moiety features two reactive groups: an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues), and a maleimide group, which binds to thiols (e.g., cysteine residues) . This enables controlled conjugation of paclitaxel to antibodies, proteins, or nanoparticles while preserving bioactivity.
This compound is utilized in enzyme-linked immunoassays (ELISAs) and targeted drug delivery systems. Its design addresses limitations of traditional cross-linking methods (e.g., glutaraldehyde), which often cause uncontrolled polymerization and reduced functional activity of conjugated molecules .
Properties
Molecular Formula |
C59H64N2O17 |
|---|---|
Molecular Weight |
1073.158 |
IUPAC Name |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |
InChI |
InChI=1S/C59H64N2O17/c1-32-40(75-55(71)48(46(36-16-10-7-11-17-36)60-52(68)37-18-12-8-13-19-37)76-53(69)39-24-22-35(23-25-39)30-61-43(65)26-27-44(61)66)29-59(72)51(77-54(70)38-20-14-9-15-21-38)49-57(6,41(64)28-42-58(49,31-73-42)78-34(3)63)50(67)47(74-33(2)62)45(32)56(59,4)5/h7-21,26-27,35,39-42,46-49,51,64,72H,22-25,28-31H2,1-6H3,(H,60,68)/t35?,39?,40-,41-,42+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1 |
InChI Key |
INJXTVZVAWCWGH-YIDBHEPESA-N |
SMILES |
CC1=C2[C@@H](OC(C)=O)C([C@]3(C)[C@@H](O)C[C@@H]4[C@](CO4)(OC(C)=O)[C@H]3[C@H](OC(C5=CC=CC=C5)=O)[C@@](C[C@@H]1OC([C@H](OC(C6CCC(CC6)CN7C(C=CC7=O)=O)=O)[C@@H](NC(C8=CC=CC=C8)=O)C9=CC=CC=C9)=O)(O)C2(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Paclitaxel-SMCC; Paclitaxel with SMCC linker; Paclitaxel ADC conjugate.; SMCC-Taxol; SMCC taxol, Taxol-SMCC, Taxol SMCC; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of SMCC-Based Conjugates
| Compound | Conjugated Drug | Reactive Groups | Primary Applications | Advantages |
|---|---|---|---|---|
| Paclitaxel-SMCC | Paclitaxel | NHS ester, maleimide | Targeted drug delivery, immunoassays | High selectivity, minimal self-polymerization, retains paclitaxel activity |
| Doxorubicin-SMCC | Doxorubicin | NHS ester, maleimide | Antibody-drug conjugates (ADCs) | Enables pH-sensitive drug release in cancer therapy |
| DSG-PEG-OPSS | None | OPSS (thiol-reactive) | Protein-protein conjugation | Enhanced solubility due to PEG spacer; suitable for in vitro diagnostics |
Key Findings :
- This compound and Doxorubicin-SMCC share identical cross-linking mechanisms but differ in therapeutic payloads. This compound is prioritized for microtubule-targeted applications, while Doxorubicin-SMCC is used for DNA intercalation .
- DSG-PEG-OPSS lacks a drug component but incorporates a polyethylene glycol (PEG) spacer, improving solubility and reducing steric hindrance during conjugation .
Comparison with Traditional Cross-Linking Methods
Table 2: Efficiency of Cross-Linking Strategies
| Method | Reaction Specificity | Risk of Self-Polymerization | Conjugate Stability | Typical Applications |
|---|---|---|---|---|
| This compound | High (dual-target) | Low | High | Research-grade ADCs, diagnostics |
| Glutaraldehyde | Low (non-specific) | High | Moderate | General protein fixation |
| Carbodiimide (EDC) | Moderate (amine-carboxyl) | Moderate | Variable | Peptide synthesis, surface coating |
Key Findings :
- Traditional methods like glutaraldehyde and carbodiimide (EDC) exhibit poor specificity, leading to heterogeneous conjugates and loss of bioactivity. For example, glutaraldehyde causes random cross-linking of amine groups, which diminishes antibody binding capacity by ~40% compared to SMCC-based strategies .
- This compound achieves >90% conjugation efficiency in antibody-paclitaxel complexes, as confirmed by high-performance liquid chromatography (HPLC) .
Emerging Alternatives and Limitations
- Sulfo-SMCC Derivatives : These water-soluble variants (e.g., Sulfo-SMCC Sodium) enhance reaction kinetics in aqueous environments but are incompatible with organic solvents required for paclitaxel conjugation .
- Enzyme-Cleavable Linkers : Compounds like Lys-SMCC-DM1 integrate protease-sensitive bonds for intracellular drug release. However, they introduce complexity in synthesis and stability testing, limiting their adoption compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
